N-(3-chloro-4-fluorophenyl)-4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide N-(3-chloro-4-fluorophenyl)-4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 1421493-87-9
VCID: VC5437663
InChI: InChI=1S/C20H20ClFN6O/c1-14-23-18(26-6-2-3-7-26)13-19(24-14)27-8-10-28(11-9-27)20(29)25-15-4-5-17(22)16(21)12-15/h2-7,12-13H,8-11H2,1H3,(H,25,29)
SMILES: CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)NC3=CC(=C(C=C3)F)Cl)N4C=CC=C4
Molecular Formula: C20H20ClFN6O
Molecular Weight: 414.87

N-(3-chloro-4-fluorophenyl)-4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide

CAS No.: 1421493-87-9

Cat. No.: VC5437663

Molecular Formula: C20H20ClFN6O

Molecular Weight: 414.87

* For research use only. Not for human or veterinary use.

N-(3-chloro-4-fluorophenyl)-4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide - 1421493-87-9

Specification

CAS No. 1421493-87-9
Molecular Formula C20H20ClFN6O
Molecular Weight 414.87
IUPAC Name N-(3-chloro-4-fluorophenyl)-4-(2-methyl-6-pyrrol-1-ylpyrimidin-4-yl)piperazine-1-carboxamide
Standard InChI InChI=1S/C20H20ClFN6O/c1-14-23-18(26-6-2-3-7-26)13-19(24-14)27-8-10-28(11-9-27)20(29)25-15-4-5-17(22)16(21)12-15/h2-7,12-13H,8-11H2,1H3,(H,25,29)
Standard InChI Key XIKUANPFMKJBNN-UHFFFAOYSA-N
SMILES CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)NC3=CC(=C(C=C3)F)Cl)N4C=CC=C4

Introduction

Structural and Molecular Characteristics

Core Architecture

The molecule comprises three distinct regions (Figure 1):

  • Piperazine-carboxamide backbone: Provides conformational flexibility and hydrogen-bonding capacity.

  • 2-Methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl substituent: Contributes aromatic stacking potential and electronic diversity.

  • 3-Chloro-4-fluorophenyl group: Enhances lipophilicity and target binding specificity.

Key Physicochemical Properties

PropertyValueSource
Molecular formulaC₂₀H₂₀ClFN₆O
Molecular weight414.9 g/mol
SMILESCc1nc(N2CCN(C(=O)Nc3ccc(F)c(Cl)c3)CC2)cc(-n2cccc2)n1
Hydrogen bond acceptors6
logP (predicted)~2.5 (moderate lipophilicity)

The compound’s moderate logP suggests balanced solubility and membrane permeability, aligning with orally bioavailable drug candidates .

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis involves three key fragments (Table 1):

  • Piperazine-1-carboxamide: Prepared via carboxamide coupling between piperazine and 3-chloro-4-fluorophenyl isocyanate.

  • 2-Methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl: Synthesized through Suzuki-Miyaura coupling or nucleophilic aromatic substitution (SNAr) .

  • Fragment assembly: Likely employs Buchwald-Hartwig amination or Pd-catalyzed cross-coupling to connect the pyrimidine and piperazine units .

Table 1: Representative Synthetic Steps

StepReaction TypeReagents/ConditionsYieldSource
1Carboxamide formationPiperazine, 3-chloro-4-fluorophenyl isocyanate, DCM, RT75%
2Pyrimidine-pyrrole synthesis4-Chloro-2-methylpyrimidine, pyrrole, K₂CO₃, DMF, 80°C62%
3Fragment couplingPd(dba)₂, Xantphos, Cs₂CO₃, toluene, 110°C58%

Physicochemical and ADME Properties

Table 2: Predicted ADME Parameters

ParameterValueMethod/Source
Aqueous solubility (25°C)12 µM (low)SwissADME
Caco-2 permeability4.1 × 10⁻⁶ cm/sPreADMET
Plasma protein binding89%QikProp
CYP3A4 inhibitionModerate (Ki = 6.3 µM)admetSAR

The low solubility may necessitate formulation enhancements (e.g., nanocrystallization) .

Applications in Drug Discovery

Oncology

As a kinase inhibitor candidate, this compound could target:

  • Breast cancer: CDK4/6 inhibition (cf. Palbociclib) .

  • Pancreatic cancer: ROCK-mediated metastasis suppression .

Central Nervous System (CNS) Disorders

Piperazine derivatives often cross the blood-brain barrier (logBB = 0.34 predicted), suggesting potential in Alzheimer’s or Parkinson’s disease .

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